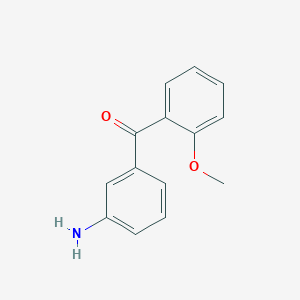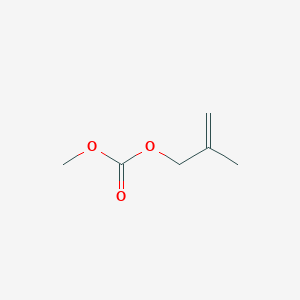
3-(4-Chlorophenyl)-3-oxopropanal
Übersicht
Beschreibung
3-(4-Chlorophenyl)-3-oxopropanal: is an organic compound characterized by the presence of a chlorophenyl group attached to a ketopropionaldehyde moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-3-oxopropanal typically involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to introduce the ketopropionaldehyde group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing catalysts and controlled reaction conditions to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(4-Chlorophenyl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products:
Oxidation: Formation of 3-(4-chlorophenyl)propionic acid.
Reduction: Formation of 3-(4-chlorophenyl)-3-hydroxypropionaldehyde.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-(4-Chlorophenyl)-3-oxopropanal is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and bacterial infections .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules .
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-3-oxopropanal involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
- 3-(4-Chlorophenyl)-3-hydroxypropionaldehyde
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate
- 3-(4-Chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one
Uniqueness: 3-(4-Chlorophenyl)-3-oxopropanal is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its chlorophenyl group and ketone functionality make it a versatile intermediate for various synthetic applications .
Eigenschaften
Molekularformel |
C9H7ClO2 |
|---|---|
Molekulargewicht |
182.60 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-3-oxopropanal |
InChI |
InChI=1S/C9H7ClO2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4,6H,5H2 |
InChI-Schlüssel |
OQUIKKDRNCXZTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CC=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B8706114.png)
![2-Methoxybenzo[d][1,3]dioxol-4-ol](/img/structure/B8706125.png)






![2,3-Dibromo-6-methoxybenzo[b]thiophene 1,1-dioxide](/img/structure/B8706178.png)
![6-(3-Cyanopropyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8706186.png)

![3-[(4-Cyanobenzyl)amino]propanoic acid](/img/structure/B8706199.png)

![3,4,6,7-Tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B8706206.png)
